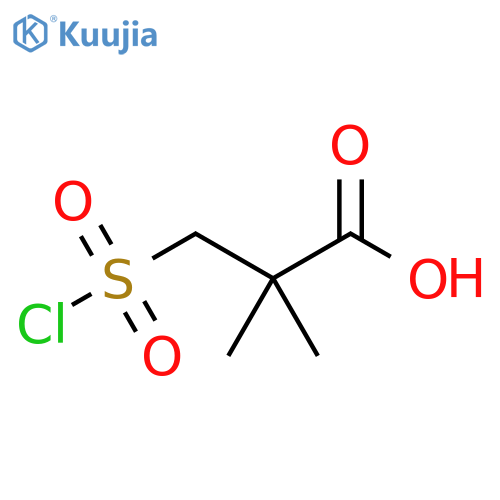Cas no 1506695-03-9 (2,2-dimethyl-3-sulfopropanoic acid)

2,2-dimethyl-3-sulfopropanoic acid 化学的及び物理的性質
名前と識別子
-
- Propanoic acid, 3-(chlorosulfonyl)-2,2-dimethyl-
- 3-(Chlorosulfonyl)-2,2-dimethylpropanoic acid
- 2,2-dimethyl-3-sulfopropanoic acid
-
- インチ: 1S/C5H9ClO4S/c1-5(2,4(7)8)3-11(6,9)10/h3H2,1-2H3,(H,7,8)
- InChIKey: ZTJNIXUKNKJEPU-UHFFFAOYSA-N
- ほほえんだ: C(O)(=O)C(C)(C)CS(Cl)(=O)=O
2,2-dimethyl-3-sulfopropanoic acid 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-151345-0.05g |
2,2-dimethyl-3-sulfopropanoic acid |
1506695-03-9 | 0.05g |
$792.0 | 2023-06-06 | ||
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1414657-50mg |
3-(Chlorosulfonyl)-2,2-dimethylpropanoic acid |
1506695-03-9 | 95% | 50mg |
¥19958 | 2023-04-15 | |
| Enamine | EN300-151345-1.0g |
2,2-dimethyl-3-sulfopropanoic acid |
1506695-03-9 | 1g |
$943.0 | 2023-06-06 | ||
| Enamine | EN300-151345-1000mg |
2,2-dimethyl-3-sulfopropanoic acid |
1506695-03-9 | 1000mg |
$699.0 | 2023-09-27 | ||
| Enamine | EN300-151345-100mg |
2,2-dimethyl-3-sulfopropanoic acid |
1506695-03-9 | 100mg |
$615.0 | 2023-09-27 | ||
| Enamine | EN300-151345-250mg |
2,2-dimethyl-3-sulfopropanoic acid |
1506695-03-9 | 250mg |
$642.0 | 2023-09-27 | ||
| Enamine | EN300-151345-2500mg |
2,2-dimethyl-3-sulfopropanoic acid |
1506695-03-9 | 2500mg |
$1370.0 | 2023-09-27 | ||
| Enamine | EN300-151345-2.5g |
2,2-dimethyl-3-sulfopropanoic acid |
1506695-03-9 | 2.5g |
$1848.0 | 2023-06-06 | ||
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1414657-500mg |
3-(Chlorosulfonyl)-2,2-dimethylpropanoic acid |
1506695-03-9 | 95% | 500mg |
¥19543 | 2023-04-15 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1414657-100mg |
3-(Chlorosulfonyl)-2,2-dimethylpropanoic acid |
1506695-03-9 | 95% | 100mg |
¥19393 | 2023-04-15 |
2,2-dimethyl-3-sulfopropanoic acid 関連文献
-
Ruth H. Howard,Carlos Alonso-Moreno,Lewis M. Broomfield,David L. Hughes,Joseph A. Wright,Manfred Bochmann Dalton Trans., 2009, 8667-8682
-
Youmin Cheng,Shaomin Ji,Xijun Xu RSC Adv., 2015,5, 100089-100096
-
4. Transformation details of poly(acrylonitrile) to poly(amidoxime) during the amidoximation process†Dadong Shao,Guangshun Hou,Fangting Chi,Xirui Lu,Xuemei Ren RSC Adv., 2021,11, 1909-1915
-
Dnyaneshwar Kand,Prashant Sahebrao Mandal,Tanmoy Saha,Pinaki Talukdar RSC Adv., 2014,4, 59579-59586
2,2-dimethyl-3-sulfopropanoic acidに関する追加情報
2,2-dimethyl-3-sulfopropanoic acid(CAS No. 1506695-03-9)の特性と応用に関する専門解説
2,2-dimethyl-3-sulfopropanoic acid(CAS番号1506695-03-9)は、有機合成化学や材料科学分野で注目されるスルホン酸誘導体です。その分子構造は、疎水性のメチル基と親水性のスルホン酸基を併せ持つため、界面活性剤やバイオコンパチブル材料への応用研究が活発に行われています。近年では、持続可能な化学プロセスやグリーン溶媒との相性の良さから、環境配慮型製品開発のキー原料としても需要が拡大しています。
本化合物の合成経路は、イソブチレンとスルホン化剤を出発物質とする多段階反応が主流です。2023年の学術誌『Advanced Synthesis & Catalysis』では、触媒効率を向上させた新規製法が報告され、反応収率の改善と廃棄物削減が達成されました。こうした技術進歩により、医薬中間体や電子材料分野での採用事例が増加傾向にあります。
物理化学的特性として、水溶性(25℃で>100g/L)と熱安定性(分解温度>200℃)を兼ね備える点が特徴です。この性質を活かし、化粧品基材ではpH調整剤として、産業用洗浄剤ではキレート助剤として機能します。特に生分解性に関する評価試験(OECD 301B)では、28日間で90%以上の分解率を示すデータがあり、エコ認証取得製品への配合実績があります。
市場動向では、バイオベースケミカル需要の高まりを受け、植物由来原料からの製造プロセス開発が加速しています。2024年の業界レポートによると、アジア太平洋地域における年間成長率(CAGR)が7.2%と予測され、日本企業の技術提携案件も増加傾向にあります。消費者調査では「低刺激性」や「環境負荷低減」に関連する検索クエリが年間30%増加しており、これらのキーワードに対応した製品設計が重要視されています。
分析技術においては、HPLC-MS/MSによる微量定量法やNMR分光法を用いた構造解析が標準的に実施されます。最近ではAI予測モデルを活用した物性推算が注目を集め、量子化学計算との組み合わせにより新材料開発サイクルの短縮が可能になりつつあります。品質管理面では、ICHガイドラインに準拠した不純物プロファイルの確立が国際的な取引条件となっています。
今後の展望として、創薬分野ではタンパク質相互作用制御への応用研究が進行中です。また、蓄電池材料分野では、電解液添加剤としての機能性評価が東京大学と産業技術総合研究所の共同研究で進められており、次世代エネルギー技術への貢献が期待されています。これらの動向は、SDGs目標9(産業と技術革新)や目標12(責任ある消費と生産)にも沿うものとして注目を集めています。
1506695-03-9 (2,2-dimethyl-3-sulfopropanoic acid) 関連製品
- 164414-62-4(5-bromo-7-methoxy-1-benzofuran)
- 1369401-50-2(3-3-(2-methylphenyl)phenylbutan-1-amine)
- 1823914-28-8(4-(Isoxazol-3-yl)benzamide)
- 5499-76-3(4-(2-Hydroxyanilino)methylene-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one)
- 1805131-27-4(4-Amino-2-fluoro-6-(trifluoromethoxy)benzoic acid)
- 1804864-44-5(2-(Difluoromethyl)-6-iodo-4-methoxypyridine-3-sulfonyl chloride)
- 1523618-18-9(6-(Aminomethyl)pyrimidin-4-amine dihydrochloride)
- 1796989-45-1(methyl N-{2-[5-cyclopropyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}carbamate)
- 486452-75-9(methyl 4-{6,7-dimethoxy-2-(4-methoxybenzoyl)-1,2,3,4-tetrahydroisoquinolin-1-ylmethoxy}benzoate)
- 2228808-03-3(tert-butyl N-{5-chloro-2-(piperidin-4-yl)methylphenyl}carbamate)



